N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:
- Position 1: A methyl group, enhancing metabolic stability.
- Position 6: A piperidin-1-yl substituent, contributing to hydrophobic interactions and target binding.
- Position 4: A 4-methoxyphenylamine group, influencing solubility and electronic properties.
Its structural analogs, however, demonstrate diverse pharmacological profiles, making comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-23-17-15(12-19-23)16(20-13-6-8-14(25-2)9-7-13)21-18(22-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,22) |
InChI Key |
FXRWLHCSYWFXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidinyl Group: This step involves the nucleophilic substitution reaction where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using alkyl halides and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
In Vitro Studies
A study conducted on various cancer cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could serve as a lead compound for developing new anticancer agents.
Case Study
In a specific case study involving A549 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective therapeutic agent against lung cancer.
Pharmacological Evaluation
The compound has been evaluated for its anti-inflammatory properties. It was found to be less toxic and exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a favorable safety profile for therapeutic use.
Mechanism
The anti-inflammatory effects are hypothesized to occur through the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
Efficacy Against Bacterial Strains
Some derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, have shown efficacy against various bacterial strains. Preliminary studies suggest that the structure of the compound may contribute to its antimicrobial activity.
Research Findings
In laboratory settings, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but it often involves inhibition or activation of key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
Position 1 modifications impact steric bulk and metabolic stability:
Key Insight : Bulky substituents (e.g., phenyl, chloroethyl) at position 1 correlate with reduced solubility but improved target engagement in antibacterial assays .
Substituent Variations at Position 6
Position 6 modifications influence electronic properties and binding affinity:
Key Insight : Electron-withdrawing groups (e.g., methylsulfonyl) at position 6 enhance antibacterial potency , while bulky aryl groups (e.g., ethoxynaphthalenyl) improve CNS penetration . Piperazine derivatives exhibit superior kinase selectivity over piperidine analogs due to additional hydrogen-bonding capacity .
Substituent Variations at the 4-Amino Group
The 4-amino group’s aryl moiety modulates solubility and target interactions:
Key Insight : Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) increase lipophilicity and cytotoxicity , while alkoxyalkyl chains (e.g., 2-methoxyethyl) improve solubility .
Data Table: Comparative Overview of Key Analogs
Biological Activity
N-(4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
The compound's molecular formula is C₁₈H₃₀N₄O, with a molecular weight of approximately 318.47 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, one study demonstrated that certain pyrazolo derivatives showed potent inhibitory effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2a | HCT-116 | 5.2 | |
| Compound 4b | HEP2 | 3.8 | |
| Compound 4d | HEP2 | 4.0 |
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes that play critical roles in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to act as an inhibitor for cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Inhibiting these enzymes can lead to reduced proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo ring and the piperidine moiety significantly affect the biological activity of the compounds. For example:
- Substituents on the phenyl ring : The presence of electron-donating groups like methoxy enhances anticancer activity.
- Piperidine modifications : Varying the piperidine substituents can alter the binding affinity to target enzymes.
Case Studies
A notable case study involved synthesizing a series of pyrazolo derivatives and assessing their cytotoxicity against multiple cancer cell lines. The study found that compounds with specific substitutions on the pyrazolo ring exhibited enhanced potency compared to standard chemotherapeutics such as Doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
